N-butyl-2-nitroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

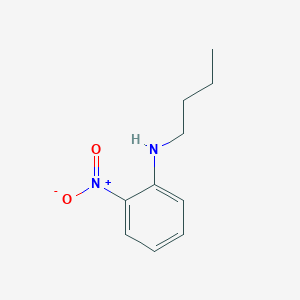

N-butyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a butyl group attached to the nitrogen atom of the aniline ring and a nitro group at the second position of the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: N-butyl-2-nitroaniline can be synthesized through a multi-step process involving the nitration of N-butylaniline. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions: N-butyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents.

Major Products Formed:

Reduction: N-butyl-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Organic Synthesis

N-butyl-2-nitroaniline serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows for the creation of more complex structures, including azo dyes and pharmaceuticals.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic substitution | Azo dyes | |

| Reduction | Phenylenediamines | |

| Nitration | N-substituted anilines |

Materials Science

In materials science, this compound is studied for its potential use in nonlinear optical materials and optoelectronic devices. Its unique crystalline structure allows it to exhibit significant second-harmonic generation (SHG) efficiency, making it suitable for applications in laser technology and photonics.

Table 2: Optical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Direct optical band gap | 4.83 eV | |

| Lower cut-off wavelength | 235 nm |

Pharmaceutical Applications

Research has indicated that this compound may serve as a precursor for various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including anticancer and antibacterial properties .

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives of nitroanilines, including this compound, which demonstrated significant cytotoxic effects against cancer cell lines . The findings suggest potential therapeutic applications in oncology.

Industrial Applications

This compound is utilized in the production of dyes and pigments within the chemical industry. Its role as an intermediate compound facilitates the creation of vibrant colors used in textiles and coatings.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textile | Dye production |

| Coatings | Pigment formulation |

| Plastics | Colorants |

作用机制

The mechanism of action of N-butyl-2-nitroaniline involves its interaction with molecular targets through its nitro and butyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The butyl group provides hydrophobic interactions that can influence the compound’s binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

2-Nitroaniline: Similar structure but lacks the butyl group.

3-Nitroaniline: Nitro group at the third position instead of the second.

4-Nitroaniline: Nitro group at the fourth position.

Comparison: N-butyl-2-nitroaniline is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other nitroanilines. The butyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.

生物活性

N-butyl-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the nitroaniline family, characterized by the presence of a nitro group (−NO2) attached to an aniline structure. The molecular formula is C10H12N2O2, and it exhibits properties typical of nitro compounds, such as electron-withdrawing characteristics that can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo redox reactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

Antimicrobial Properties

A study indicated that nitroanilines could exhibit antimicrobial effects. While specific data on this compound is sparse, it shares structural similarities with other compounds known for their antimicrobial activities. This suggests potential efficacy against various pathogens .

Toxicological Studies

Research has highlighted the toxicological profile of this compound. It has been classified as harmful if ingested or inhaled, necessitating careful handling in laboratory settings. The compound's toxicity underscores the need for further investigation into its safety profile.

Comparative Analysis of Nitro Compounds

| Compound Name | Structure | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Structure | Limited Data | High |

| Nitrofurantoin | Structure | Yes | Moderate |

| Megazol | Structure | Yes | Low |

Case Studies

- Study on Nitro Compounds : A review published in 2022 discussed various nitro compounds and their biological activities, emphasizing the role of the nitro group in enhancing pharmacological properties. Although this compound was not specifically mentioned, its structural relatives showed promising results in treating infections .

- Toxicity Assessment : In a toxicity study, prolonged exposure to nitroanilines resulted in significant organ damage in animal models. This highlights the importance of understanding the safety implications of using this compound in research and potential therapeutic applications.

属性

IUPAC Name |

N-butyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEZPZDTULJGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。